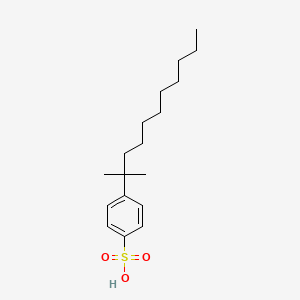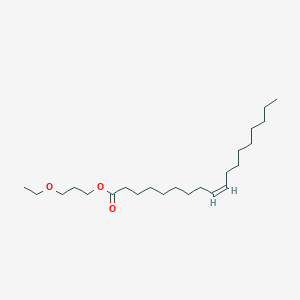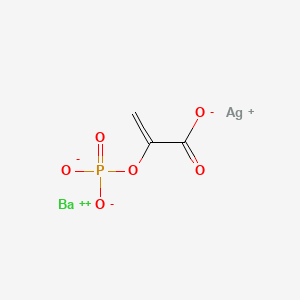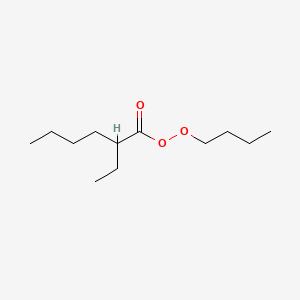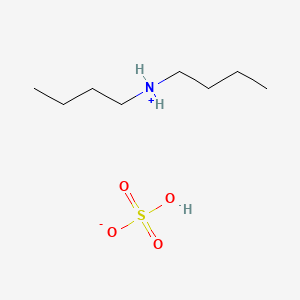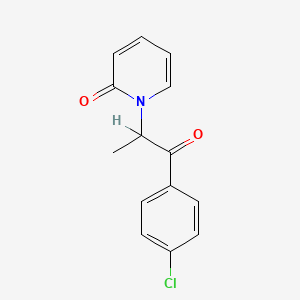
Isopropyl 9,10-bis(chlorothio)octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 9,10-bis(chlorothio)octadecanoate is a synthetic organic compound with the molecular formula C21H39Cl2O2S2 It is an ester derivative of octadecanoic acid, featuring two chlorothio groups attached to the 9th and 10th carbon atoms of the octadecanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 9,10-bis(chlorothio)octadecanoate typically involves the esterification of 9,10-bis(chlorothio)octadecanoic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 9,10-bis(chlorothio)octadecanoate can undergo various chemical reactions, including:
Oxidation: The chlorothio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of isopropyl 9,10-bis(chlorothio)octadecanol.
Substitution: Formation of derivatives with substituted nucleophiles.
Applications De Recherche Scientifique
Isopropyl 9,10-bis(chlorothio)octadecanoate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of isopropyl 9,10-bis(chlorothio)octadecanoate involves its interaction with molecular targets through its chlorothio and ester functional groups. The chlorothio groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester linkage can be hydrolyzed by esterases, releasing the active 9,10-bis(chlorothio)octadecanoic acid, which can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl 9,10-dichlorooctadecanoate: Similar structure but lacks the thio groups.
Isopropyl 9,10-bis(methylthio)octadecanoate: Similar structure with methylthio groups instead of chlorothio groups.
Isopropyl 9,10-bis(ethoxythio)octadecanoate: Similar structure with ethoxythio groups.
Uniqueness
Isopropyl 9,10-bis(chlorothio)octadecanoate is unique due to the presence of chlorothio groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
98072-21-0 |
|---|---|
Formule moléculaire |
C21H40Cl2O2S2 |
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
propan-2-yl 9,10-bis(chlorosulfanyl)octadecanoate |
InChI |
InChI=1S/C21H40Cl2O2S2/c1-4-5-6-7-9-12-15-19(26-22)20(27-23)16-13-10-8-11-14-17-21(24)25-18(2)3/h18-20H,4-17H2,1-3H3 |
Clé InChI |
BDLLOACFERESGW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCC(=O)OC(C)C)SCl)SCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)

